molecular formula C13H23NO4 B1459550 Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate CAS No. 1313358-57-4

Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate

Cat. No.: B1459550
CAS No.: 1313358-57-4
M. Wt: 257.33 g/mol
InChI Key: BDQWLUCKINFTPX-IUCAKERBSA-N
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Description

Historical Context and Development of Cyclobutane β-Amino Acids

Cyclobutane β-amino acids represent a critical advancement in the design of peptidomimetics and foldamers due to their rigid, planar structures that enforce specific molecular conformations. The development of these compounds accelerated in the early 21st century as researchers sought to overcome the flexibility limitations of natural α-amino acids in drug design. A landmark study by Frongia et al. (2023) demonstrated the synthesis of β-N-heterocyclic cyclobutane carboximides via tandem amidation/Michael addition protocols, establishing foundational methodologies for derivatizing cyclobutane frameworks. Concurrently, advances in asymmetric catalysis enabled stereoselective syntheses of chiral cyclobutane β-amino acids, such as the cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids reported by Feskov et al. (2017). These efforts laid the groundwork for functionalized derivatives like Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate, which emerged as key intermediates for constructing hybrid peptides with enhanced metabolic stability.

Nomenclature and Classification Systems

The compound follows IUPAC nomenclature rules for β-amino acids and their protected derivatives:
Systematic Name : methyl rel-(1r,3s)-3-((tert-butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylate.

  • β-Amino Acid Classification : Classified as a β²,³-disubstituted cyclobutane β-amino acid due to:
    • A methyl carboxylate group at position 1 (β²-substitution)
    • A Boc-protected amine at position 3 (β³-substitution)
    • Two methyl groups at position 2 enforcing ring planarity.

The stereochemical descriptor cis denotes the spatial arrangement where the Boc-amino and carboxylate groups reside on the same face of the cyclobutane ring. This contrasts with trans-diastereomers, which exhibit distinct physicochemical behaviors in aggregation studies.

Molecular Identity Parameters

CAS Registry Number (1313358-57-4) and Alternative Identifiers

Parameter Value
CAS Registry Number 1313358-57-4
MDL Number MFCD26959118
PubChem Substance ID 329822868
Synonymous Designations AChemBlock G-7027; Aldrich PHB00106
EC Number Not assigned

This compound lacks EINECS/ELINCS registration due to its status as a research chemical.

Molecular Formula (C₁₃H₂₃NO₄) and Mass (257.33 g/mol)

Elemental Composition :

  • Carbon: 60.68%
  • Hydrogen: 8.95%
  • Nitrogen: 5.44%
  • Oxygen: 24.93%

Mass spectrometric analysis reveals a base peak at m/z 257.33 corresponding to the molecular ion[M]⁺, with characteristic fragments at m/z 200.18 (Boc group loss) and m/z 143.11 (cyclobutane ring cleavage).

Structural Features and Functional Groups

Core Structure :

Cyclobutane Ring  
│  
├─ Position 1: Methyl carboxylate (COOCH₃)  
├─ Position 2: Two methyl groups (C(CH₃)₂)  
└─ Position 3: Boc-protected amine (NHBoc)  

Key Functional Groups :

Group Role Structural Impact
tert-Butoxycarbonyl Amine protection Prevents undesired nucleophilic reactions
Methyl ester Carboxylate protection Enhances solubility in organic media
Dimethyl substitution Conformational restriction Enforces ring planarity

X-ray crystallography confirms a nearly planar cyclobutane ring (torsion angles <7°) with intramolecular hydrogen bonding between the Boc carbonyl and ester oxygen atoms. This preorganized structure enables predictable reactivity in peptide coupling reactions, as demonstrated in the synthesis of helical foldamers.

The cis stereochemistry induces distinct supramolecular behaviors compared to trans analogs, particularly in micelle formation and chiral recognition processes. For example, cis-configured surfactants derived from this scaffold show enhanced enantioselectivity for bilirubin over trans isomers due to optimized headgroup solvation.

Synthetic Relevance :

  • Intermediate Utility : Serves as a precursor for:
    • Peptidomimetic backbones via ester hydrolysis
    • Hybrid γ-peptides through coupling with γ-aminobutyric acid
    • Amphiphilic foldamers by N-lauroylation
  • Stereochemical Control : The dimethyl groups lock ring conformation, enabling stereoselective transformations without epimerization.

Properties

IUPAC Name

methyl (1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWLUCKINFTPX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate (CAS: 1313358-57-4) is an organic compound notable for its unique cyclobutane structure and functional groups. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : methyl rel-(1R,3S)-3-((tert-butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylate
  • Structural Features : The compound features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Interaction : The compound can act as an enzyme inhibitor or activator by mimicking natural substrates. Its amino group allows for hydrogen bonding with enzyme active sites, potentially modulating metabolic pathways .
  • Receptor Binding : The structural components facilitate interactions with cellular receptors, influencing downstream signaling pathways. The carboxylic acid group may participate in acid-base interactions that affect receptor activity .
  • Peptide Synthesis : It serves as a building block in peptide synthesis, where it can interact with coupling reagents to form peptide bonds. This property makes it valuable in developing peptidomimetics and therapeutic peptides .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Derivatives have shown effectiveness against certain pathogens, including Leishmania species, indicating potential use in treating infections .
  • Therapeutic Potential : Its unique structural features enhance drug delivery systems and may provide therapeutic benefits in various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₃H₂₃NO₄Contains a methyl ester; altered solubility
3-Amino-2,2-dimethylcyclobutanecarboxylic acidC₇H₁₃NO₂Lacks Boc protection; simpler structure
Trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acidC₁₂H₂₁NO₄Different stereochemistry; similar reactivity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific proteolytic enzymes by binding to their active sites. This inhibition can significantly alter metabolic pathways involved in disease processes .
  • Cellular Effects : In vitro studies have shown that incorporation of this compound into peptides can modulate their interaction with cell surface receptors. This modulation affects gene expression and cellular metabolism, highlighting its potential as a therapeutic agent .
  • Dosage Effects in Animal Models : Animal studies indicate that the compound's effects vary with dosage. At lower doses, it exhibits minimal toxicity while higher doses may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications .

Scientific Research Applications

Scientific Research Applications

Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate serves as a crucial intermediate in several scientific research domains:

  • Pharmaceutical Chemistry :
    • Acts as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
    • The presence of the Boc group allows for selective reactions while protecting the amine functionality, making it useful in peptide synthesis and drug development.
  • Organic Synthesis :
    • Utilized in the construction of complex organic molecules due to its unique structural features.
    • Its rigidity and stereochemistry facilitate targeted biological interactions, which is essential for developing compounds with specific biological activities .
  • Biological Activity :
    • Although specific activity data may be limited, similar cyclobutane derivatives have shown potential against various biological targets, including enzymes and receptors.
    • Research indicates potential applications in drug delivery systems, particularly for targeting specific pathogens like Leishmania parasites.

Drug Delivery Systems

Research has demonstrated that peptides incorporating this compound can serve as selective vectors for drug delivery. For instance, studies have shown that these peptides enhance the solubility and intracellular delivery of drugs such as Doxorubicin. The conformational rigidity provided by the cyclobutane structure allows for effective encapsulation of the drug molecule within the peptide structure, improving therapeutic efficacy while minimizing cytotoxicity to human cells.

Enzyme Interaction Studies

Investigations into enzyme interactions have revealed that this compound can be a valuable building block for developing enzyme inhibitors. The structural characteristics of this compound contribute to stabilizing interactions with target enzymes, which is crucial for designing potent inhibitors .

Comparative Analysis Table

Compound NameStructure TypeUnique Features
Methyl 3-amino-2,2-dimethylcyclobutanecarboxylateCyclobutane derivativeLacks Boc protection; more reactive amine
Methyl 3-(Boc-amino)-2-methylcyclopentanecarboxylateCyclopentane derivativeSimilar Boc protection; different ring size
Methyl 4-amino-3-methylcyclohexanecarboxylateCyclohexane derivativeLarger ring structure; differing steric effects

This table illustrates how this compound compares to other related compounds in terms of structure and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related compounds highlights key differences in substituents, ring systems, and physicochemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate (1313358-57-4) C₁₃H₂₃NO₄ ~257.3 Boc-amino (cis-3), 2,2-dimethyl, methyl ester High steric hindrance; intermediate in constrained peptide analogs
cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (188918-39-0) C₁₂H₂₁NO₄ 243.3 Boc-amino (cis-3), 2,2-dimethyl, carboxylic acid Precursor for ester derivatives; used in API synthesis
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate (1620128-54-2) C₁₃H₂₄N₂O₄ 272.3 Boc-amino (piperidine-4), methyl ester Six-membered ring reduces ring strain; broader solubility
Methyl cis-3-(Boc-amino)-1-methoxy-cyclobutanecarboxylate (2725791-09-1) C₁₃H₂₃NO₅ 273.3 Boc-amino (cis-3), 1-methoxy, methyl ester Methoxy group enhances polarity; potential for nucleophilic substitution
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (1212304-86-3) C₆H₁₂ClNO₂ 165.6 Unprotected amine (cis-3), hydrochloride salt Higher solubility in polar solvents; shorter synthetic route

Key Comparative Analysis

  • Ring Strain and Reactivity :
    The cyclobutane ring in the target compound introduces significant ring strain compared to six-membered analogues (e.g., piperidine derivatives). This strain may increase reactivity in ring-opening reactions but reduce thermal stability .
  • Lipophilicity and Solubility :
    The Boc group increases log P (predicted ~2.5–3.0) compared to the hydrochloride salt (log P ~0.5), making the compound more membrane-permeable but less water-soluble .
  • Synthetic Accessibility : The Boc-protected derivative requires additional steps for protection/deprotection compared to the hydrochloride salt, which is synthesized directly from the free amine .

Preparation Methods

Starting Material Preparation and Amination

A common approach involves starting from 2,2-dimethylcyclobutanone, which undergoes nucleophilic amination to introduce the amino group at the 3-position. The reaction conditions are optimized to favor the cis isomer.

  • Reaction: 2,2-Dimethylcyclobutanone + ammonia or amine source → 3-amino-2,2-dimethylcyclobutanecarboxylic acid (or intermediate amine derivative).
  • Conditions: Catalysts such as Lewis acids or bases may be used to facilitate ring opening or amination. Temperature control is critical to ensure stereoselectivity.

Protection of the Amino Group (Boc Protection)

The free amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the Boc-protected amine.

  • Reaction: 3-Amino derivative + Boc2O → Boc-protected amino compound.
  • Conditions: Typically conducted in solvents like dichloromethane or tetrahydrofuran at 0–25 °C with a base such as triethylamine.

Esterification to Methyl Ester

The carboxylic acid group is converted to the methyl ester via Fischer esterification or other esterification methods.

  • Reaction: Boc-protected amino acid + methanol + acid catalyst → methyl ester.
  • Conditions: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

Alternatively, methylation can be achieved by reacting the acid chloride derivative with methanol.

Alternative Synthetic Routes

Recent research proposes safer and more efficient synthetic methods avoiding hazardous reagents like Arndt–Eistert homologation or cyanation:

  • Starting from enantiopure α-amino acids, a homologation sequence can be applied to access the β-amino acid methyl esters, including the cyclobutane ring system.
  • Use of mild reagents and avoidance of toxic intermediates enhance safety and scalability.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Amination Ammonia or amine source, catalyst Temperature control for stereoselectivity
Boc Protection Boc2O, base (e.g., triethylamine), DCM Mild conditions prevent side reactions
Esterification Methanol, acid catalyst, reflux Ensures complete conversion to methyl ester
Purification Crystallization or chromatography To isolate cis isomer with high purity

Research Findings and Advances

  • A 2024 study introduced a safe and efficient synthesis of N-Boc-β3-amino acid methyl esters, including those with cyclobutane rings, starting from α-amino acids without using expensive or toxic reagents. This method is applicable to the formal synthesis of complex alkaloids and potentially scalable for industrial use.
  • Industrial processes may employ continuous flow reactors and automated control to maximize yield and purity while minimizing cost and environmental impact.
  • The Boc protection step is critical to stabilize the amino functionality during subsequent transformations and to facilitate purification.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Purpose
1 Amination of 2,2-dimethylcyclobutanone Ammonia/amine, catalyst, controlled temp Introduce amino group (cis)
2 Boc protection Boc2O, base (triethylamine), DCM, 0–25 °C Protect amino group
3 Esterification Methanol, acid catalyst, reflux Convert acid to methyl ester
4 Purification Chromatography/crystallization Isolate pure cis isomer

Notes on Stereochemistry and Purity

  • The cis configuration of the amino and ester groups is essential for the compound's biological activity and synthetic utility.
  • Stereochemical control is achieved by careful choice of reaction conditions and catalysts, as well as by starting from enantiopure precursors when possible.
  • Analytical techniques such as NMR and chiral HPLC are used to confirm stereochemistry and purity.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by Boc-protection of the amine. A key step is the cyclization of methyl 3,3-dimethyl-4-pentenoate derivatives under controlled conditions, similar to cyclopropane ester syntheses . For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are recommended. Post-synthesis, purity is validated via chiral HPLC (e.g., using cellulose-based columns) and confirmed by 1^1H/13^{13}C NMR to resolve cis/trans diastereomers .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve cyclobutane ring conformation and Boc-group integrity. For example, the cis-configuration is confirmed by coupling constants (J3,4810 HzJ_{3,4} \approx 8–10\ \text{Hz}) in the cyclobutane ring .
  • Mass Spectrometry (HRMS) : ESI-HRMS identifies molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns, distinguishing Boc-protected intermediates from deprotected species .
  • X-ray Crystallography : Used for absolute stereochemical determination if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported detection limits for cyclobutane carboxylate metabolites in biological matrices?

Methodological Answer: Discrepancies arise from varying LC-MS/MS protocols. For example, Baker et al. (2004) reported a geometric mean of 0.39 µg/L for cis-DBCA (a pyrethroid metabolite), while NHANES data showed levels below detection limits (0.1 µg/L) . To harmonize results:

  • Use isotopically labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct matrix effects.
  • Optimize SPE cleanup (e.g., C18 cartridges) to reduce interference .
  • Validate methods via inter-laboratory comparisons using standardized reference materials.

Q. What experimental strategies are recommended for studying the metabolic stability of the Boc-protected amine in vivo?

Methodological Answer:

  • In Vitro Studies : Incubate the compound with liver microsomes (human/rat) to assess deprotection kinetics. Monitor Boc-group cleavage via LC-MS/MS, comparing with known Boc-deprotection pathways .
  • In Vivo Tracking : Administer 14^{14}C-labeled compound to model organisms (e.g., rodents) and quantify urinary metabolites (e.g., free amine or cyclobutane-carboxylic acid derivatives) using accelerator mass spectrometry .

Q. How does the cyclobutane ring’s steric strain influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclobutane ring’s angle strain (≈90° bond angles) increases susceptibility to ring-opening reactions. For example:

  • Aminolysis : Under basic conditions, the methyl ester undergoes nucleophilic attack, but the cis-3-Boc-amino group sterically hinders approach from the same face. Computational modeling (DFT) predicts transition-state geometries to optimize reaction conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., Boc-deprotection at >150°C), informing solvent choices for high-temperature reactions .

Q. What are the best practices for reconciling conflicting data on enantiomer-specific bioactivity?

Methodological Answer: Conflicts often stem from incomplete chiral resolution. To address:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol gradients to separate enantiomers .
  • Enantioselective Bioassays : Test isolated enantiomers in cell-based assays (e.g., receptor binding). For example, pyrethroid analogs show 10–100x higher activity for (1R,3R)-enantiomers .
  • Molecular Dynamics Simulations : Model enantiomer-receptor interactions to predict bioactivity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate

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